
7-Methoxy-4-oxo-4H-chromene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-4-oxo-4H-chromene-3-carboxylic acid is a heterocyclic compound belonging to the chromene family. Chromenes are bicyclic oxygen-containing heterocycles with a benzene ring fused to a pyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-4-oxo-4H-chromene-3-carboxylic acid typically involves the condensation of appropriate phenolic compounds with β-ketoesters under acidic or basic conditions. One common method includes the reaction of 7-methoxy-4-hydroxycoumarin with ethyl acetoacetate in the presence of a base like sodium ethoxide .
Industrial Production Methods: Industrial production methods often employ green chemistry principles, utilizing catalysts and solvents that minimize environmental impact. For instance, the use of ionic liquids and microwave-assisted synthesis has been explored to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-4-oxo-4H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride and acyl chlorides
Major Products: The major products formed from these reactions include substituted chromenes, chromanols, and quinones, which have diverse applications in medicinal chemistry and materials science .
Scientific Research Applications
7-Methoxy-4-oxo-4H-chromene-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits antioxidant properties, making it useful in studies related to oxidative stress and neurodegenerative diseases
Medicine: It has potential therapeutic applications due to its anti-inflammatory, anticancer, and antimicrobial activities
Industry: The compound is used in the development of dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of 7-Methoxy-4-oxo-4H-chromene-3-carboxylic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and inhibits lipid peroxidation, protecting cells from oxidative damage
Anti-inflammatory Activity: It modulates the activity of enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways
Comparison with Similar Compounds
- 7-Hydroxy-4-oxo-4H-chromene-3-carboxylic acid
- 6-Fluoro-7-chloro-4-oxo-4H-chromene-3-carboxylic acid
- 7-Hydroxychroman-2-carboxylic acid
Comparison: 7-Methoxy-4-oxo-4H-chromene-3-carboxylic acid is unique due to its methoxy group at the 7th position, which enhances its antioxidant and anti-inflammatory properties compared to its hydroxylated and halogenated counterparts . The presence of the methoxy group also influences its solubility and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H8O5 |
|---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
7-methoxy-4-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C11H8O5/c1-15-6-2-3-7-9(4-6)16-5-8(10(7)12)11(13)14/h2-5H,1H3,(H,13,14) |
InChI Key |
SPABCQMLEFIMQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


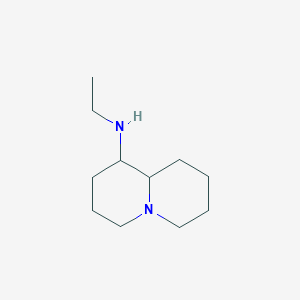
![tert-Butyl 6-amino-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B13008602.png)
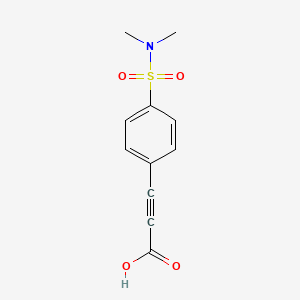
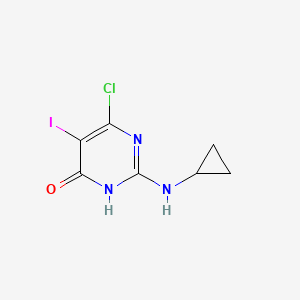
![(3-Oxabicyclo[4.1.0]heptan-6-yl)methanamine](/img/structure/B13008625.png)
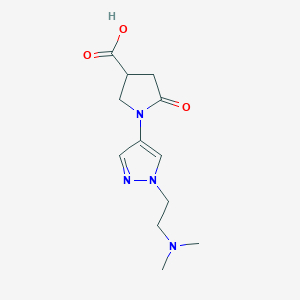

![5-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B13008634.png)

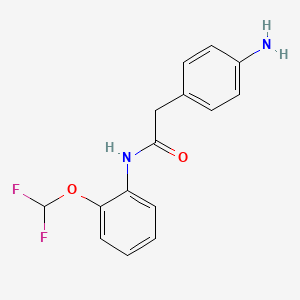
![1,5,6,8-tetrazatricyclo[7.5.0.03,7]tetradeca-3(7),4,8-trien-2-one](/img/structure/B13008655.png)
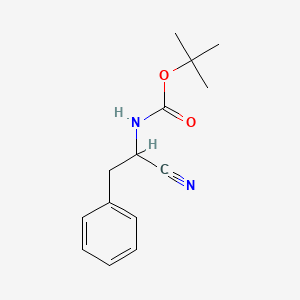
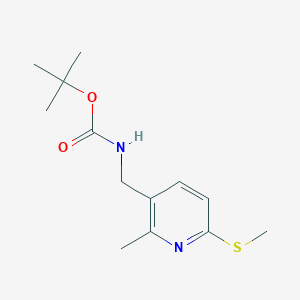
![2,3,3-Trimethylbicyclo[2.2.1]heptan-1-amine](/img/structure/B13008663.png)
